molecular formula C16H14N2O2 B4952331 4-oxo-N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide

4-oxo-N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide

Cat. No.: B4952331
M. Wt: 266.29 g/mol
InChI Key: CPAQNFMBOBLTBJ-UHFFFAOYSA-N
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Description

4-oxo-N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide is a synthetic organic compound with the molecular formula C16H14N2O2. It belongs to the class of tetrahydroquinoline derivatives, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can exhibit different biological activities and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-oxo-N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide is unique due to its specific structural features, such as the presence of the oxo and carboxamide groups, which contribute to its distinct chemical reactivity and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and development .

Properties

IUPAC Name

4-oxo-N-phenyl-2,3-dihydro-1H-quinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c19-15-10-14(18-13-9-5-4-8-12(13)15)16(20)17-11-6-2-1-3-7-11/h1-9,14,18H,10H2,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAQNFMBOBLTBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C2C1=O)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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